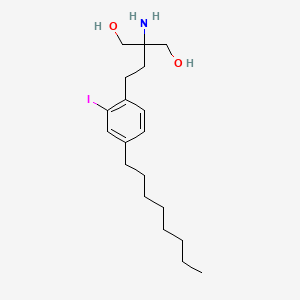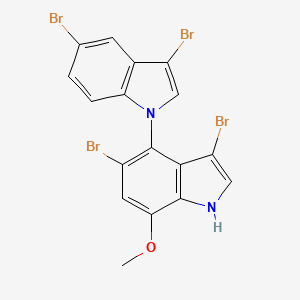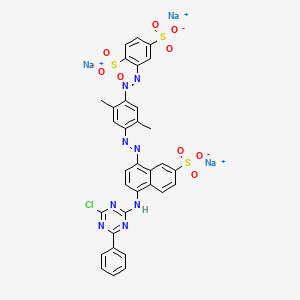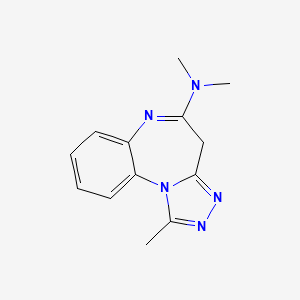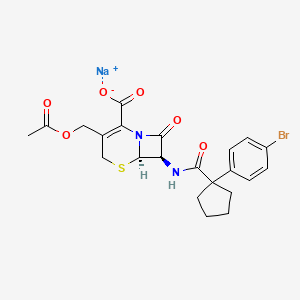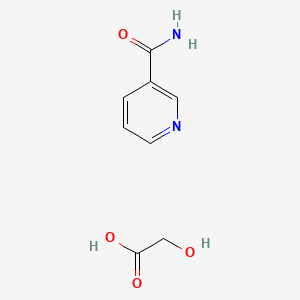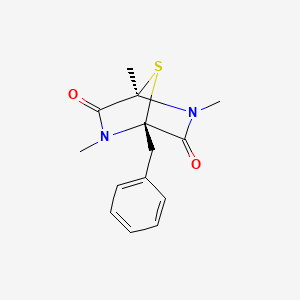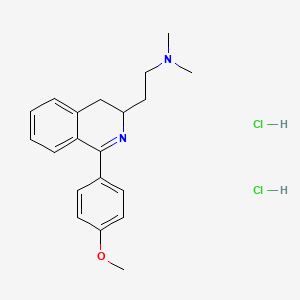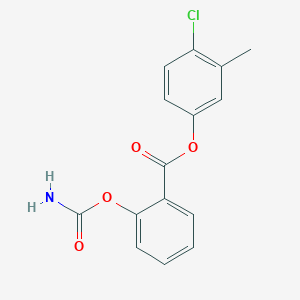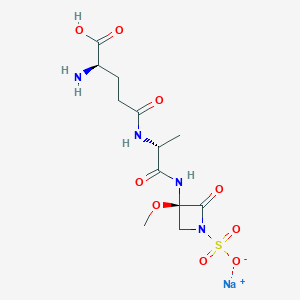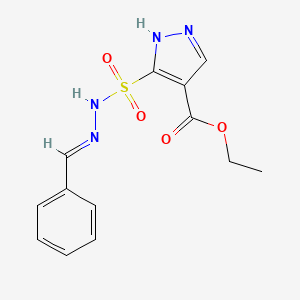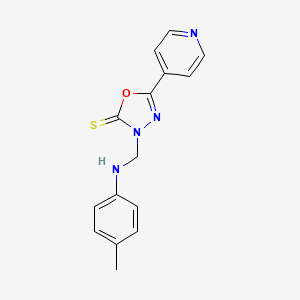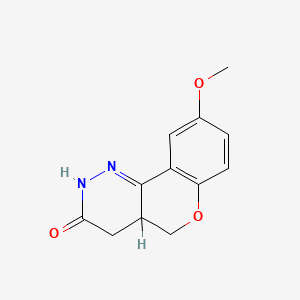
4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one is a complex organic compound that belongs to the class of benzopyrano pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a methoxy-substituted benzopyran and a suitable pyridazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the benzopyrano pyridazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Known for their diverse biological activities.
Pyridazinone derivatives: Studied for their potential therapeutic effects.
Uniqueness
4a,5-Dihydro-9-methoxy-2H-(1)benzopyrano(4,3-c)pyridazin-3(4H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
133414-51-4 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
9-methoxy-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-2-3-10-9(5-8)12-7(6-17-10)4-11(15)13-14-12/h2-3,5,7H,4,6H2,1H3,(H,13,15) |
InChI Key |
NLBNMFYBVXXQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



